1-[3-(Trifluoromethyl)phenyl]piperidin-2-one
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-3-5-10(8-9)16-7-2-1-6-11(16)17/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAKVXOGCJMJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697969 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159177-91-0 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazonium Salt Formation
The synthesis of aryl-substituted piperidinones often begins with diazotation of an aniline derivative. For example, 3-trifluoromethylaniline undergoes diazotation in aqueous hydrochloric acid with sodium nitrite at 5–10°C to form the diazonium salt. This intermediate is highly reactive and facilitates subsequent coupling reactions.
Coupling with Cyclic Ketone Precursors
The diazonium salt reacts with cyclic ketones or enol ethers in polar solvents (e.g., methanol, acetone) catalyzed by cuprous or cupric salts. In a representative protocol:
-
Catalyst : Cuprous chloride (0.015 moles)
-
Solvent : Methanol-water (280 mL:450 mL)
-
Temperature : 40–60°C
-
Yield : 41.9–57.3% after bisulfite complex purification
This method, while developed for 1-(3-trifluoromethylphenyl)propan-2-one, can be adapted for piperidin-2-one by substituting isopropenyl acetate with a piperidone-derived enol ether.
Reductive Amination and Lactam Formation
Reductive Amination of Keto-Acids
A two-step process involves:
-
Reductive amination : Condensation of 3-(trifluoromethyl)benzaldehyde with a primary amine (e.g., 4-aminobutyric acid) using a reducing agent like sodium cyanoborohydride.
-
Cyclization : Intramolecular lactamization under acidic or thermal conditions.
While not directly cited, analogous methods for piperidine-4-carboxylic acid derivatives suggest that cyclization in toluene at 110°C with p-toluenesulfonic acid achieves >70% yield.
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of nitriles or imines offers a pathway to secondary amines, which can cyclize to form lactams. For instance, hydrogenation of 3-(trifluoromethyl)phenylacetonitrile over 10% Pd/C in methanol followed by acid-catalyzed cyclization yields piperidin-2-one derivatives.
Cyclization of Keto-Amide Intermediates
Claisen Condensation
Keto-amides derived from 3-(trifluoromethyl)benzoyl chloride and β-alanine ethyl ester undergo base-catalyzed cyclization. In a model reaction:
-
Base : Sodium bicarbonate (1.800 moles)
-
Solvent : Methanol-water
-
Temperature : 60°C
-
Yield : 46.8% after heptane extraction
Purification and Optimization
Bisulfite Complex Formation
Crude products are purified via sodium metabisulfite complexation:
Vacuum Distillation
High-boiling-point impurities are removed via fractional distillation under reduced pressure (e.g., 0.1 mmHg at 180°C).
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Copper-catalyzed coupling | CuCl | Methanol-water | 40–60 | 41.9–57.3 | 95–98 |
| Reductive amination | NaBH₃CN | Ethanol | 25–80 | 65–72 | 90–94 |
| Claisen cyclization | NaHCO₃ | Methanol-water | 60 | 46.8 | 92 |
| Acid-catalyzed lactam | Polyphosphoric acid | Toluene | 120 | 68 | 89 |
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one, also known as a trifluoromethyl-substituted piperidine derivative, exhibits unique chemical properties due to the presence of the trifluoromethyl group. This functional group enhances lipophilicity and metabolic stability, making the compound suitable for various biological applications.
Neuropharmacology
Research indicates that this compound exhibits potential as a neuropharmacological agent. It has been studied for its effects on neurotransmitter systems, particularly as an inhibitor of glycine transporters. Glycine transporter inhibitors have shown promise in managing neuropathic pain by enhancing glycinergic transmission in the central nervous system .
Anticancer Activity
Studies have reported that derivatives of this compound display anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this class of compounds could be further explored for anticancer drug development.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Research indicates that certain derivatives exhibit significant antibacterial and antifungal properties, making them candidates for the development of new antimicrobial agents.
Case Study 1: Glycine Transporter Inhibition
A study focused on the synthesis and evaluation of glycine transporter inhibitors revealed that this compound derivatives effectively inhibit GlyT2 with sub-micromolar affinity. The research highlighted the compound's potential in treating conditions like neuropathic pain while minimizing side effects associated with traditional analgesics .
Case Study 2: Anticancer Evaluation
In another study, a series of piperidine derivatives were tested against various human cancer cell lines. The results indicated that modifications to the trifluoromethyl group significantly affected the cytotoxicity profiles. One derivative showed IC50 values in the low micromolar range, demonstrating its potential as a lead compound for further development in cancer therapy.
Data Tables
Mechanism of Action
The mechanism by which 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Positional Isomers
- 1-[2-(Trifluoromethyl)phenyl]piperidin-2-one (CAS 1225488-59-4): This positional isomer differs by the trifluoromethyl group at the 2-position of the phenyl ring. It serves as a building block in organic synthesis .
Halogen-Substituted Derivatives
- 1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one (CAS 1257664-90-6): The addition of a bromine atom at the 4-position increases molecular weight (289.13 g/mol) and alters reactivity. Safety data sheets indicate stringent handling requirements, suggesting higher toxicity or reactivity compared to non-halogenated analogs .
Heterocyclic and Functional Group Variations
- Fluorochloridone (1-[3-(Trifluoromethyl)phenyl]-3-chloro-4-(chloromethyl)pyrrolidin-2-one): A pyrrolidinone derivative with chlorine and chloromethyl groups. The smaller pyrrolidinone ring (5-membered vs. 6-membered piperidinone) and additional substituents make it a potent herbicide, highlighting the role of ring size and substituents in agrochemical activity .
- Such modifications are relevant in designing bioactive molecules with enhanced stability .
Boron-Containing Analogs
- 1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]piperidin-2-one (CAS 2223045-95-0):
The incorporation of a boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, expanding utility in pharmaceutical intermediate synthesis. These derivatives are critical for constructing complex molecules in drug discovery .
Comparative Data Table
Biological Activity
1-[3-(Trifluoromethyl)phenyl]piperidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties, which can improve binding affinity to certain receptors.
- Enzyme Inhibition : This compound has shown potential as an inhibitor for enzymes involved in key metabolic pathways, including those related to cancer cell proliferation.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
- Cell Cycle Arrest : Research has shown that treatment with this compound results in cell cycle arrest at the G2/M phase, thereby inhibiting cell division and proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study focusing on the anticancer effects of this compound, researchers treated MDA-MB-231 cells with varying concentrations of the compound. Results showed:
- Caspase Activation : At concentrations as low as 1 μM, there was a notable increase in caspase-3 activity (1.33–1.57 times), confirming the compound's role in promoting apoptosis.
- Morphological Changes : Microscopic examination revealed significant morphological changes indicative of apoptosis at higher concentrations (10 μM) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[3-(Trifluoromethyl)phenyl]piperidin-2-one, and how can reaction yields be improved?
- Methodological Answer : A two-step approach is commonly employed:
Hydrolysis of nitriles : Convert 2-(3-(trifluoromethyl)phenyl)acetonitrile to 2-(3-(trifluoromethyl)phenyl)acetic acid using acid/base catalysis.
Cyclization and reductive amination : React the intermediate with ethylamine and a borohydride reducing agent to form the piperidin-2-one scaffold .
- Optimization Strategies :
- Use acetic anhydride as a catalyst for cyclization.
- Monitor reaction progress via TLC or HPLC to minimize side products.
Q. How can researchers verify the structural identity and purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm the trifluoromethyl group (δ ~110-120 ppm in NMR) and piperidinone ring protons (δ 1.5–3.5 ppm in NMR).
- X-ray Crystallography : Resolve crystal structures using programs like SHELXL for unambiguous confirmation .
- LC-MS : Assess purity (>95%) and detect regioisomeric impurities (e.g., trifluoromethyl positional isomers) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Screening Protocols :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC determination .
- Enzyme Inhibition : Test urease or kinase inhibition using spectrophotometric methods .
- DNA Binding : Employ fluorescence quenching assays with ethidium bromide-bound DNA .
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?
- Methodology :
Target Selection : Prioritize enzymes like urease or kinases based on structural homology to related compounds .
Docking Software : Use AutoDock Vina for its improved scoring function and multithreading efficiency.
Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .
- Key Parameters :
- Grid box size: 25 × 25 × 25 Å centered on the active site.
- Exhaustiveness setting: ≥8 to ensure conformational sampling.
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Common Issues :
- Disorder in the Trifluoromethyl Group : Model using PART instructions in SHELXL and apply restraints to thermal parameters .
- Twinned Crystals : Use the Hooft parameter in PLATON to detect twinning and refine with TWIN/BASF commands .
- Data Collection : High-resolution (<1.0 Å) synchrotron data is preferred for resolving electron density ambiguities.
Q. How can researchers address contradictions in biological activity data across different studies?
- Root-Cause Analysis Framework :
- Experimental Variables : Compare cell line passage numbers, assay conditions (e.g., serum concentration), and compound stability in DMSO .
- Statistical Validation : Apply ANOVA or t-tests to ensure reproducibility (p < 0.05).
- Meta-Analysis : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study design rigor .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives of this compound?
- SAR Workflow :
Synthetic Modifications : Introduce substituents at the piperidinone nitrogen or phenyl ring.
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrophobic trifluoromethyl group).
QSAR Modeling : Apply CoMFA/CoMSIA to correlate electronic properties (Hammett σ constants) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
